Tioxolone

Vue d'ensemble

Description

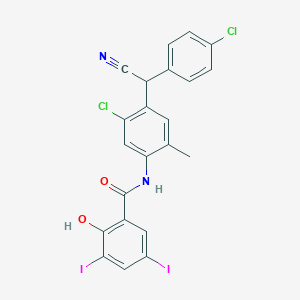

Le citrate d’enclomiphène est un modulateur sélectif des récepteurs des œstrogènes non stéroïdien. Il est principalement utilisé pour traiter les symptômes de l’hypogonadisme chez les hommes en stimulant la production naturelle de testostérone de l’organisme. Le citrate d’enclomiphène est l’un des deux stéréoisomères du clomiphène, l’autre étant le zuclomiphène. Le citrate d’enclomiphène est le (E)-stéréoisomère et est connu pour ses propriétés anti-œstrogéniques .

Applications De Recherche Scientifique

Enclomiphene citrate has a wide range of scientific research applications, including:

Chemistry: Enclomiphene citrate is used in the study of selective estrogen receptor modulators and their chemical properties.

Biology: Research on enclomiphene citrate focuses on its effects on hormone regulation and its potential use in treating hormonal imbalances.

Medicine: Enclomiphene citrate is primarily used to treat male hypogonadism by stimulating natural testosterone production.

Mécanisme D'action

Le citrate d’enclomiphène agit en bloquant les récepteurs des œstrogènes dans l’hypothalamus. Cela empêche les œstrogènes d’exercer leur mécanisme de rétroaction négative sur l’hypothalamus, ce qui entraîne une augmentation de la sécrétion de gonadotropines telles que l’hormone folliculo-stimulante et l’hormone lutéinisante. Ces hormones stimulent les testicules à produire plus de testostérone, augmentant ainsi les niveaux de testostérone chez les hommes atteints d’hypogonadisme .

Analyse Biochimique

Biochemical Properties

Tioxolone interacts with various biomolecules, primarily functioning as an inhibitor of carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Cellular Effects

This compound has been found to exert significant effects on various types of cells. For instance, it has been shown to induce apoptosis in Leishmania tropica promastigotes, a type of protozoan parasite . This suggests that this compound may have potential therapeutic applications in the treatment of diseases caused by this parasite .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is proposed to be a prodrug inhibitor that is cleaved via a carbonic anhydrase II zinc-hydroxide mechanism known to catalyze the hydrolysis of esters . When this compound binds in the active site of carbonic anhydrase II, it is cleaved and forms 4-mercaptobenzene-1,3-diol via the intermediate S-(2,4-thiophenyl) hydrogen thiocarbonate .

Metabolic Pathways

As an inhibitor of carbonic anhydrase I, it may play a role in the regulation of pH and fluid balance in the body .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du citrate d’enclomiphène implique la préparation du clomiphène, qui est un mélange de cis-clomiphène (zuclomiphène) et de trans-clomiphène (enclomiphène). Une méthode à un seul pot pour synthétiser le clomiphène en utilisant un seul solvant, tel que le dichlorométhane, a été développée. Cette méthode simplifie le processus en évitant le besoin d’isolation intermédiaire et d’échange de solvant .

Méthodes de production industrielle

La production industrielle de citrate d’enclomiphène implique généralement la séparation des isomères cis et trans du clomiphène. L’isomère trans, l’enclomiphène, est ensuite isolé et purifié pour son utilisation. Ce processus garantit que le produit final est exempt des effets œstrogéniques de l’isomère cis .

Analyse Des Réactions Chimiques

Types de réactions

Le citrate d’enclomiphène subit diverses réactions chimiques, notamment :

Oxydation : Le citrate d’enclomiphène peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure chimique du citrate d’enclomiphène.

Substitution : Le citrate d’enclomiphène peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du citrate d’enclomiphène comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions dépendent du résultat souhaité et de la nature des réactifs utilisés .

Principaux produits formés

Les principaux produits formés à partir des réactions du citrate d’enclomiphène dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire différents états d’oxydation du composé, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux dérivés .

Applications de la recherche scientifique

Le citrate d’enclomiphène a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Le citrate d’enclomiphène est utilisé dans l’étude des modulateurs sélectifs des récepteurs des œstrogènes et de leurs propriétés chimiques.

Biologie : La recherche sur le citrate d’enclomiphène se concentre sur ses effets sur la régulation hormonale et son utilisation potentielle dans le traitement des déséquilibres hormonaux.

Médecine : Le citrate d’enclomiphène est principalement utilisé pour traiter l’hypogonadisme masculin en stimulant la production naturelle de testostérone.

Comparaison Avec Des Composés Similaires

Le citrate d’enclomiphène est souvent comparé au citrate de clomiphène, qui est un mélange d’enclomiphène et de zuclomiphène. Si le citrate de clomiphène est efficace pour traiter les déséquilibres hormonaux, le citrate d’enclomiphène est préféré en raison de sa formulation pure et de l’absence d’effets secondaires œstrogéniques associés au zuclomiphène . D’autres composés similaires comprennent :

Tamoxifène : Un autre modulateur sélectif des récepteurs des œstrogènes utilisé principalement dans le traitement du cancer du sein.

Raloxifène : Utilisé pour prévenir l’ostéoporose chez les femmes ménopausées et réduire le risque de cancer du sein.

Le citrate d’enclomiphène se distingue par son action spécifique sur l’hypothalamus et sa capacité à stimuler la production naturelle de testostérone sans les effets secondaires œstrogéniques de ses homologues .

Propriétés

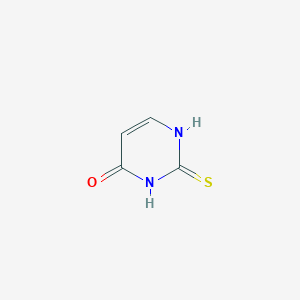

IUPAC Name |

6-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYPOVJCSQHITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045885 | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4991-65-5 | |

| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) against Leishmania tropica?

A1: Research indicates that this compound, particularly when encapsulated in niosomes, exerts its antileishmanial effect through multiple pathways. Firstly, it promotes apoptosis (programmed cell death) in Leishmania tropica promastigotes [, ]. Secondly, it demonstrates immunomodulatory effects by increasing the expression of IL-12 and metacaspase genes while decreasing the expression of the IL-10 gene, suggesting a shift towards a Th1 cytokine profile [, ]. This immune response modulation likely contributes to its efficacy against the parasite.

Q2: How does encapsulation in niosomes affect the efficacy of this compound against Leishmania tropica?

A2: Studies show that niosomal formulations of this compound, particularly those using Span/Tween 60, exhibit superior antileishmanial effects compared to free this compound [, ]. This enhanced efficacy is attributed to several factors. Niosomes improve the delivery of this compound to target cells, leading to higher intracellular drug concentrations []. Furthermore, the controlled release profile of this compound from niosomes allows for sustained drug action [].

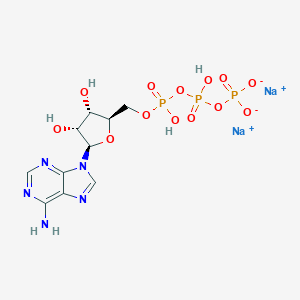

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of 6-hydroxy-1,3-benzoxathiol-2-one (this compound) is C₇H₄O₃S []. Its molecular weight is 168.17 g/mol.

Q4: What is known about the structure of this compound?

A4: 6-hydroxy-1,3-benzoxathiol-2-one (this compound) is characterized by a planar molecular structure []. In its solid state, it forms supramolecular structures stabilized by extensive hydrogen bonding (O-H…O and C-H…O) and π-π interactions between the aromatic rings of adjacent molecules [].

Q5: Are there any studies investigating the potential of combining this compound with other antileishmanial agents?

A5: Yes, research has explored the synergistic effects of combining this compound with benzoxonium chloride against Leishmania tropica []. Results indicate that niosomal formulations containing both drugs exhibited enhanced antileishmanial activity compared to either drug alone, suggesting a synergistic interaction [].

Q6: What are the implications of the observed autophagy-inducing properties of this compound?

A6: A high-throughput image-based screening identified this compound as a potent autophagy inducer []. While the study primarily focused on its potential in skin-care applications, this finding warrants further investigation into its implications for leishmaniasis treatment. Modulating autophagy could be a potential therapeutic strategy against Leishmania parasites, and understanding the role of this compound in this process could be valuable.

Q7: Beyond its antileishmanial activity, what other applications of this compound are being investigated?

A7: this compound is being explored for its potential in various medical and cosmetic applications. It has been studied for its anti-acne properties, often in combination with other active ingredients [, ]. Additionally, research has investigated the use of this compound in the development of enzyme-sensitive membranes for preventing peritendinous adhesions [].

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A8: Various spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy are employed to characterize the structure and properties of this compound []. These techniques provide information about the vibrational modes of the molecule, aiding in structural analysis and identification. Additionally, Density Functional Theory (DFT) calculations can be used to complement spectroscopic data and gain insights into the electronic properties of this compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.